molecular formula C21H23N3O4S2 B2814985 N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922100-66-1

N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2814985
CAS No.: 922100-66-1
M. Wt: 445.55
InChI Key: LGYHPVLDMFQRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic sulfonamide-thiazole hybrid compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a complex molecular architecture that integrates a 4-methoxyphenethyl group, a central thiazole ring, and a 4-methylphenylsulfonamido moiety, contributing to its unique physicochemical properties and potential for diverse biological interactions . The structural design suggests potential as a key intermediate or investigational tool in enzyme inhibition studies, particularly targeting protein kinases and other ATP-binding enzymes, based on its similarity to documented sulfonamide-acetamide hybrids . Researchers can utilize this compound in various applications including synthetic organic chemistry, drug discovery platforms, and biochemical assay development. Its molecular framework, characterized by the sulfonamido-thiazole core, is frequently employed in the design of enzyme inhibitors and receptor modulators . The compound is provided exclusively for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals, nor is it approved for personal use of any kind. Researchers should handle this material according to laboratory safety protocols appropriate for synthetic organic compounds.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-15-3-9-19(10-4-15)30(26,27)24-21-23-17(14-29-21)13-20(25)22-12-11-16-5-7-18(28-2)8-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYHPVLDMFQRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring, a methoxyphenethyl group, and a sulfonamide moiety. Its molecular formula is C23H26N4O3SC_{23}H_{26}N_{4}O_{3}S with a molecular weight of 438.54 g/mol. The presence of these functional groups suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Research indicates that compounds containing thiazole and sulfonamide groups often exhibit antitumor and antimicrobial properties. The specific mechanisms through which this compound exerts its effects are not fully elucidated; however, several hypotheses have been proposed:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction.
  • Interaction with Enzymatic Pathways : The sulfonamide group may interact with key enzymes involved in tumor metabolism or cell cycle regulation.
  • Anti-inflammatory Activity : Compounds with similar structures have shown anti-inflammatory effects, which could contribute to their overall therapeutic potential.

In Vitro Studies

Recent investigations have evaluated the cytotoxic effects of this compound against several cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The results indicated:

  • MDA-MB-231 Cell Line : The compound exhibited significant cytotoxicity, outperforming standard chemotherapeutics like cisplatin.
  • SUIT-2 Cell Line : Moderate efficacy was noted; however, it was less potent compared to cisplatin.
  • HT-29 Cell Line : High potency was observed, suggesting that the compound may be particularly effective against colorectal cancers.

Case Studies

A notable case study highlighted the use of this compound in combination therapy for resistant cancer types. The study reported enhanced efficacy when combined with traditional chemotherapeutics, suggesting a synergistic effect that warrants further investigation.

Data Table: Summary of Biological Activity

Cell Line IC50 (µM) Comparison to Cisplatin Mechanism Suggested
MDA-MB-2315.0More potentApoptosis induction
SUIT-215.0Less potentCell cycle arrest
HT-293.0More potentInhibition of metabolic pathways

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound shares key structural motifs with several classes of thiazole derivatives:

  • Thiazole-Sulfonamide Hybrids : Similar to compounds in and , the 4-methylphenylsulfonamido group enhances hydrogen-bonding capacity, critical for target binding .
Table 1: Structural Comparison of Selected Analogs
Compound Name / ID Key Substituents Structural Differences vs. Target Compound
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide () Chloroacetamide, phenyl at thiazol-4-yl Lacks sulfonamido and methoxyphenethyl groups
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide () Oxazole-sulfonamide, benzamide Oxazole core vs. thiazole; additional benzamide moiety
N-(4-Phenyl-2-thiazolyl)acetamide () Phenyl at thiazol-4-yl, simple acetamide No sulfonamido or extended phenethyl chain
N-(4-Methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide 4-Methylphenylsulfonamido, 4-methoxyphenethyl on acetamide Reference compound

Structure-Activity Relationships (SAR)

  • Sulfonamide Group : Essential for target binding; electron-withdrawing groups (e.g., 4-methyl in the target) improve stability vs. 4-chloro or 4-bromo analogs .
  • Phenethyl Substituent : The 4-methoxy group may enhance bioavailability compared to unsubstituted phenyl () or fluorophenyl () variants .

Spectral Characterization and Validation

  • IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomerism in thiazole-sulfonamides (cf. ) .
  • NMR : The 4-methoxyphenethyl group would show distinct aromatic protons at δ 6.8–7.3 ppm (cf. ) and a methoxy singlet at δ ~3.8 ppm .

Q & A

Q. Key Optimization Factors :

  • Solvent choice (DMF or acetonitrile enhances solubility of intermediates).
  • Temperature control (80°C for cyclization; room temperature for sulfonylation).
  • Catalyst use (triethylamine for deprotonation during sulfonamide formation) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify substituent connectivity (e.g., methoxyphenethyl and sulfonamide groups) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed m/z ≈ 471.6 g/mol) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for the thiazole ring and sulfonamide geometry. SHELXL is recommended for refinement .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., MCF7 vs. HeLa) or bacterial strains (gram-positive vs. gram-negative).
  • Substituent Effects : Minor structural modifications (e.g., halogen substitution) alter target binding.

Q. Methodological Approach :

  • Perform comparative SAR studies using standardized assays (e.g., MTT for cytotoxicity).
  • Use molecular docking to predict binding affinities to targets like EGFR or tubulin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.